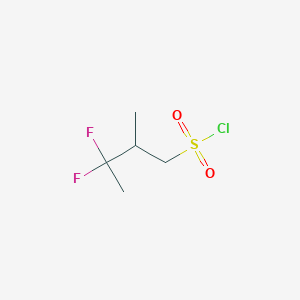

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3-difluoro-2-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O2S/c1-4(5(2,7)8)3-11(6,9)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEJQOUEEYGUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2-methylbutane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .

Scientific Research Applications

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride* | C5H9ClF2O2S | ~206.5 | 3,3-difluoro, 2-methyl | Sulfonyl chloride |

| 2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride | C6H11ClF2O2S | 220.67 | 3,3-difluoro, 2-ethyl | Sulfonyl chloride |

| 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride | C9H17ClO2S | 224.75 | Cyclobutane, 2,2-dimethylpropyl | Sulfonyl chloride |

Table 2. Functional Group Reactivity

Biological Activity

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of fluorine atoms and a sulfonyl chloride functional group, suggests potential biological activities that are worth exploring.

Chemical Structure and Properties

The chemical formula for this compound is . This compound features:

- Fluorine Substituents : The presence of two fluorine atoms significantly influences its reactivity and biological interactions.

- Sulfonyl Chloride Group : This functional group is known for its ability to react with various nucleophiles, making it a versatile building block in organic synthesis.

Cytotoxicity and Antiproliferative Effects

Sulfonyl chlorides are often investigated for their cytotoxic effects on cancer cell lines. Preliminary data suggests that compounds with similar structures can induce apoptosis in cancer cells. A study highlighted the antiproliferative effects of related fluorinated compounds on HeLa and A549 cell lines, demonstrating their potential as therapeutic agents against cancer .

Inhibition of Enzymatic Activity

Fluorinated sulfonyl chlorides may also act as enzyme inhibitors. The sulfonyl group can participate in the formation of covalent bonds with active site residues in enzymes, potentially leading to inhibition. This mechanism has been observed in other sulfonyl-containing compounds, indicating that this compound could similarly affect enzymatic pathways critical for cellular function.

Synthesis and Biological Evaluation

A detailed study on the synthesis of fluorinated sulfonamides derived from sulfonyl chlorides has been published, showcasing methods to create diverse derivatives with varying biological activities. These derivatives were tested against several bacterial strains and cancer cell lines, revealing promising results in terms of antimicrobial and anticancer activities.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Possible enzyme inhibition |

| Sulfadiazine | Moderate | 50 µM | Inhibition of folate synthesis |

| Sulfanilamide | High | 20 µM | Competitive inhibition of enzyme activity |

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Q. What are the critical considerations for synthesizing 3,3-difluoro-2-methylbutane-1-sulfonyl chloride in a laboratory setting?

Synthesis of this compound requires careful control of fluorination and sulfonation steps. A typical method involves reacting 2-methylbutane-1-sulfonic acid with fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Key steps include:

- Fluorination : Ensure stoichiometric excess of fluorinating agents to achieve selective difluorination at the 3,3-positions while avoiding over-fluorination.

- Chlorination : Use thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride. Monitor reaction completion via FTIR for S=O stretching (~1350 cm⁻¹) and loss of -OH peaks .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- ¹⁹F NMR : Confirm the presence of two equivalent fluorine atoms at the 3,3-positions (δ ~ -120 to -140 ppm for CF₂ groups).

- ¹H NMR : Identify the methyl group at position 2 (δ ~1.2–1.5 ppm) and sulfonyl chloride protons (if applicable).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with Cl and F .

- Elemental Analysis : Match experimental C, H, F, and S percentages to theoretical values (e.g., C: ~30%, F: ~22%, S: ~13%).

Advanced Research Questions

Q. What strategies address regioselective fluorination challenges in synthesizing this compound?

Regioselectivity is influenced by steric and electronic factors:

- Steric Control : The methyl group at position 2 directs fluorination to the less hindered 3,3-positions. Use bulky fluorinating agents (e.g., XeF₂ with catalysts) to enhance selectivity .

- Electronic Effects : Electron-withdrawing sulfonyl groups stabilize fluorinated intermediates. Computational modeling (DFT) can predict transition-state energies to optimize reaction pathways .

- Contradiction Resolution : If competing fluorination occurs, adjust solvent polarity (e.g., switch from DCM to THF) or lower reaction temperature to reduce kinetic competition .

Q. How does the stability of this compound vary under different storage and reaction conditions?

This compound is moisture-sensitive due to the sulfonyl chloride group. Key stability findings:

- Hydrolysis : Rapid degradation in aqueous media (t₁/₂ < 1 hour at pH 7). Store under inert gas (Ar/N₂) with molecular sieves .

- Thermal Stability : Decomposes above 80°C, releasing SO₂ and HF. Use low-temperature reactions (<40°C) and avoid prolonged heating .

- Light Sensitivity : UV exposure accelerates decomposition. Use amber glassware and conduct reactions in dark conditions .

Q. What methodological approaches resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides?

Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from:

- Impurity Artifacts : Trace moisture or residual solvents (e.g., DMF) can alter reactivity. Validate purity via Karl Fischer titration and GC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while non-polar solvents (hexane) may slow reactions. Compare reactivity across solvent systems .

- Counterion Influence : Metal ions (e.g., K⁺, Na⁺) in the reaction medium may chelate sulfonyl groups. Use ion-free conditions or chelating agents (e.g., EDTA) to isolate effects .

Q. How can computational tools predict the electrophilic reactivity of this compound in organic synthesis?

Leverage quantum mechanical calculations:

- Fukui Indices : Identify electrophilic centers (e.g., sulfonyl chloride S-atom) using Gaussian or ORCA software.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue zones) to predict nucleophilic attack sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide applications in inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.